molecular formula C12H15NO2 B2823444 (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 195813-59-3

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B2823444
Key on ui cas rn: 195813-59-3
M. Wt: 205.257
InChI Key: WKNJWYUQADHZSM-CMDGGOBGSA-N
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Patent
US06046216

Procedure details

A stirred mixture of 3-dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one (5.74 g), cyanoacetamide (2.48 g) and sodium methoxide (from sodium hydride (50%, 4.32 g) and methanol (3.5 ml) in dry dimethylformamide was heated under reflux for 10 hours. The reaction mixture was poured into water, acidified to pH 4 with glacial acetic acid and extracted with ethyl acetate. The ethyl acetate extract was evaporated under reduced pressure to low volume and water was added to cause precipitation of a crude product (3.67 g) which was collected and recrystallized twice from dimethylformamide to yield the title compound, 1.68 g, m.p. 236°-238° C.
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14])=O.[C:16]([CH2:18][C:19]([NH2:21])=[O:20])#[N:17].C[O-].[Na+].[H-].[Na+]>CN(C)C=O.C(O)(=O)C.O.CO>[C:16]([C:18]1[C:19](=[O:20])[NH:21][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[O:13][CH3:14])=[CH:4][CH:3]=1)#[N:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.74 g
Type
reactant
Smiles
CN(C=CC(=O)C1=C(C=CC=C1)OC)C
Name
Quantity
2.48 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4.32 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
3.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure to low volume and water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
precipitation of a crude product (3.67 g) which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized twice from dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(=CC1)C1=C(C=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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